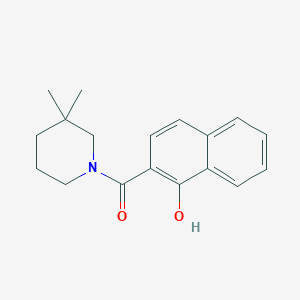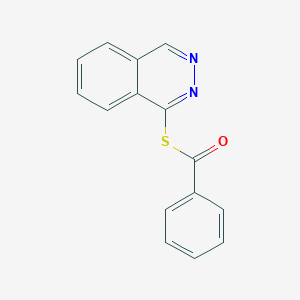
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, also known as DPNM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and piperidine, and it has been synthesized using several different methods. In
Mécanisme D'action
The mechanism of action of (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone is not fully understood, but it is believed to involve the activation of several signaling pathways in cells. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to activate the ERK1/2 and JNK signaling pathways, which are involved in cell growth, differentiation, and survival. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone also inhibits the NF-kB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using optimized methods, and it has been extensively characterized for its biological activities. However, there are also limitations to using (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone in lab experiments. It is a relatively new compound, and there is still much to learn about its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, as well as its potential side effects. Another area of interest is its potential as an anti-inflammatory agent. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to inhibit the activity of COX-2 and LOX, but further studies are needed to determine its efficacy in vivo. Finally, (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone may have potential applications in other areas of research, such as neuroprotection and cardiovascular disease. Further studies are needed to explore these potential applications.
Méthodes De Synthèse
There are several methods for synthesizing (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone, including the reaction of 3,3-dimethylpiperidine with 2-naphthoyl chloride in the presence of a base, and the reaction of 3,3-dimethylpiperidine with 2-naphthaldehyde in the presence of a reducing agent. These methods have been optimized to produce high yields of pure (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone.
Applications De Recherche Scientifique
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. (3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
(3,3-dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2)10-5-11-19(12-18)17(21)15-9-8-13-6-3-4-7-14(13)16(15)20/h3-4,6-9,20H,5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPMKFONOZXCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=C(C3=CC=CC=C3C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylpiperidin-1-yl)-(1-hydroxynaphthalen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-2-[(2,4-dimethylcyclohexyl)amino]ethanol](/img/structure/B7577902.png)
![4-(4-Bromo-3-fluorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7577923.png)


![[3-(1-Aminoethyl)piperidin-1-yl]-(5-bromopyridin-2-yl)methanone](/img/structure/B7577935.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(1-benzothiophen-3-yl)methanone](/img/structure/B7577937.png)
![6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)


![2-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B7577963.png)
![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
